7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide
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Overview
Description
7-Benzyl-3-thia-7-azabicyclo[331]nonan-9-one 3,3-dioxide is a bicyclic compound that contains a sulfur and nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylating agents . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiarrhythmic properties and other pharmacological effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide exerts its effects involves interactions with molecular targets such as ion channels and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing physiological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide is unique due to its specific bicyclic structure that includes both sulfur and nitrogen atoms. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H17NO3S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
7-benzyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C14H17NO3S/c16-14-12-7-15(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-13H,6-10H2 |
InChI Key |
OSROZVNMOPPSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2=O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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